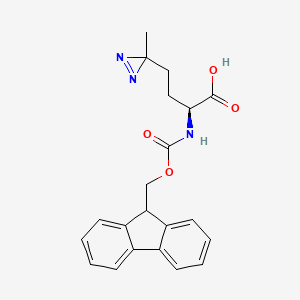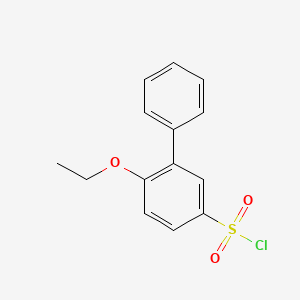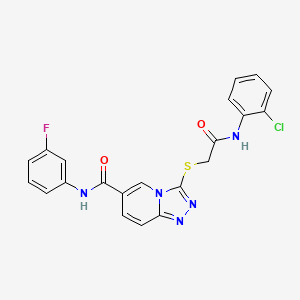
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone is not yet fully understood. However, studies have shown that it exhibits potent inhibitory activity against various enzymes, including tyrosine kinases and topoisomerases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
Studies have shown that Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone exhibits significant biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, it has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes, making it an ideal tool for studying their functions. Additionally, it exhibits low toxicity and high solubility, making it easy to handle and administer. However, its synthesis method is complex and requires expertise in organic chemistry, which may limit its availability for researchers.
Zukünftige Richtungen
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has several potential future directions for scientific research. One of the primary directions is in the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurological disorders. Additionally, it may also have potential applications in the field of agricultural chemistry, where it could be used as a pesticide or herbicide. Furthermore, its inhibitory activity against various enzymes makes it an ideal tool for studying their functions and developing new drugs that target them.
Synthesemethoden
The synthesis of Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 7-methyl-4-amino-1,8-naphthyridine-3-carboxylic acid with o-toluidine to form the intermediate. The intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-9-5-6-10-20(16)26-21-18-12-11-17(2)25-22(18)24-15-19(21)23(28)27-13-7-3-4-8-14-27/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNZELCJAKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)



![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)



![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)

